2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that features a pyridine ring substituted with chlorine and methyl groups, a triazole ring, and a carboxylic acid functional group
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
2-(5-chloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN4O2/c1-5-7(11)3-4-8(12-5)15-13-6(2)9(14-15)10(16)17/h3-4H,1-2H3,(H,16,17) |
InChI Key |
NDBUABMPFUYAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2N=C(C(=N2)C(=O)O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloro-6-methylpyridin-2-amine, is synthesized through chlorination and methylation reactions.
Triazole Ring Formation: The pyridine intermediate undergoes a cycloaddition reaction with an azide compound to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect.
Comparison with Similar Compounds
- 5-Chloro-6-methyl-2-pyridinamine
- 5-Chloro-6-methylpyridin-2-ylamine
- 6-Amino-3-chloro-2-methylpyridine
Comparison: Compared to these similar compounds, 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring and carboxylic acid group
Biological Activity
The compound 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis
The synthesis of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate pyridine derivatives with triazole precursors under controlled conditions. The synthetic pathway often includes:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Carboxylic Acid Functionalization : Introducing the carboxylic acid group through hydrolysis or direct functionalization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. Various in vitro assays have been conducted to evaluate its efficacy against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 4.5 | Induction of apoptosis via p53 pathway |
| HeLa (Cervical) | 6.0 | Inhibition of cell proliferation |
| HCT-116 (Colon) | 6.2 | Disruption of cell cycle progression |
The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 4.5 µM, indicating its potential as an anticancer agent through apoptosis induction and cell cycle disruption .
Antibacterial Activity
The antibacterial properties of 2-(5-Chloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have also been investigated. It exhibited activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 30 |
| S. aureus | 25 |
| P. aeruginosa | 40 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Antiviral Activity
Preliminary studies indicate that triazole derivatives may possess antiviral properties. The mechanism appears to involve inhibition of viral replication pathways, although specific data on this compound's activity against viruses remain limited.
Case Studies
- Case Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing that it significantly increased apoptosis markers such as caspase activation and p53 expression levels. Flow cytometry analysis confirmed that treatment led to a dose-dependent increase in apoptotic cells .
- Antibacterial Assessment : In a comparative study with standard antibiotics, the compound demonstrated comparable efficacy against tested strains, suggesting its potential as a viable alternative in antibiotic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
